Azatadine maleate (200 MG)

Description

Historical Context of Azatadine (B1203903) Dimaleate in Medicinal Chemistry

Synthesized in 1963 by Schering-Plough, Azatadine was developed as a potent antihistamine with additional anti-allergic properties. nih.gov Its discovery was part of a broader effort in medicinal chemistry to develop compounds with high affinity and selectivity for the histamine (B1213489) H1-receptor to treat allergic conditions. nih.gov Patented in 1967, Azatadine represented an advancement in the field of antihistamines, offering a new structural scaffold for further development. medchemexpress.com The dimaleate salt form, Azatadine dimaleate, was often utilized in research and formulations due to its enhanced water solubility and stability compared to the free base. medchemexpress.com

Azatadine Dimaleate as a Model Compound in Chemical and Biological Investigations

Azatadine dimaleate has served as a valuable model compound in various chemical and biological studies, primarily due to its well-characterized interaction with the histamine H1-receptor.

In pharmacological research, it has been used as a benchmark H1-receptor antagonist to investigate the structure-activity relationships of new antihistaminic compounds. nih.govacs.org Studies have utilized Azatadine to understand the binding kinetics and affinity of ligands to the H1-receptor. For instance, research exploring the effect of cyclization on ligand binding kinetics has used Azatadine as a reference tricyclic ligand. nih.govacs.org These investigations have shown that the tricyclic structure, a key feature of Azatadine, generally leads to higher binding affinity and longer residence time at the H1-receptor compared to non-tricyclic compounds. nih.govacs.org

Furthermore, in vivo and in vitro studies have employed Azatadine to explore the physiological effects of H1-receptor blockade. It has been used in studies on animal models to investigate its protective effects against histamine-induced bronchospasm and other allergic reactions. medchemexpress.com Additionally, research on its effects on psychomotor functions has provided insights into the central nervous system penetration and sedative properties of first-generation antihistamines. nih.gov

The biotransformation of Azatadine has also been a subject of study, with research identifying its major metabolites. These studies, often employing microbial models like Cunninghamella elegans, have been instrumental in understanding the metabolic pathways of tricyclic antihistamines. drugbank.com

Current Research Paradigms and Methodological Approaches for Azatadine Dimaleate

Contemporary research involving Azatadine dimaleate has shifted towards its use as a reference standard and a tool in the development of advanced analytical methodologies.

Analytical Chemistry: The development of sensitive and specific analytical methods for the detection and quantification of antihistamines in biological matrices is an ongoing area of research. Azatadine has been used in the development and validation of such methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods are crucial for pharmacokinetic studies and for monitoring the presence of these compounds. The use of Azatadine and its impurities as reference standards is vital for ensuring the quality and purity of pharmaceutical formulations. synzeal.com Modern analytical approaches, such as Ultra-Performance Liquid Chromatography (UPLC), are being explored to achieve faster and more efficient separation of antihistamines and their related substances, with older HPLC methods for compounds like loratadine (B1675096) (a successor to azatadine) serving as a basis for improvement. waters.com

Computational Chemistry: While specific computational studies solely focused on Azatadine dimaleate are not extensively documented, the broader field of computational drug design frequently uses the structures of known H1-receptor antagonists, including tricyclic compounds structurally related to Azatadine, to build and refine models of the H1-receptor. mdpi.com These computational models, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking simulations, help in understanding the molecular interactions between ligands and the receptor, aiding in the rational design of new antihistamines with improved properties. mdpi.commdpi.com

Pharmacological Research: In modern pharmacology, while newer generation antihistamines are more common, first-generation compounds like Azatadine are still used in comparative studies. For example, research into the potential repurposing of H1-antihistamines for other therapeutic areas, such as oncology, may involve comparisons with a range of antihistamines, including older compounds, to understand the spectrum of activity across the class. nih.gov

Interactive Data Tables

Pharmacological Activity of Azatadine

| Parameter | Value | Reference |

| Histamine H1 Receptor IC50 | 6.5 nM | medchemexpress.com |

| Cholinergic Receptor IC50 | 10 nM | medchemexpress.com |

Key Research Findings

| Research Area | Finding | Reference |

| In Vivo Animal Study | Protected guinea pigs against histamine-induced death with an oral PD50 of 0.009 mg/kg. | medchemexpress.com |

| Human Psychomotor Study | Did not produce significant impairment of psychomotor function at the standard 2 mg dosage level. | nih.gov |

| Receptor Binding Kinetics | The tricyclic structure contributes to higher affinity and longer residence time at the H1-receptor. | nih.govacs.org |

| Biotransformation | Metabolized by Cunninghamella elegans into several hydroxylated and demethylated products. | drugbank.com |

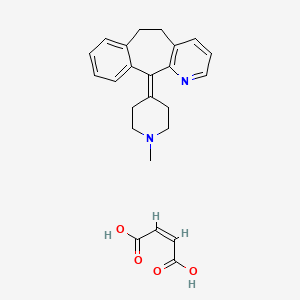

Structure

3D Structure of Parent

Properties

CAS No. |

3978-86-7 |

|---|---|

Molecular Formula |

C24H26N2O4 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |

InChI |

InChI=1S/C20H22N2.C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

KGCJWSUJYBJBBW-BTJKTKAUSA-N |

Isomeric SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

3978-86-7 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

3964-81-6 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azatadine Maleate; azatadine; azatadine maleate; Idulamine; Idulian; Juste brand of azatadine maleate; Key brand of azatadine maleate; Lergocil; Optimine; Schering brand of azatadine maleate; Schering-Plough brand of azatadine maleate; Zadine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Azatadine Dimaleate

Foundational Synthetic Routes for Azatadine (B1203903) Dimaleate

The synthesis of Azatadine is a multi-step process involving the construction of its complex tricyclic core and the introduction of the N-methyl-piperidylidene side chain.

The foundational synthesis of Azatadine involves a sophisticated multi-step reaction sequence. One established pathway begins with the formation of a Grignard reagent from N-methyl-4-chloropiperidine and magnesium in an anhydrous tetrahydrofuran (B95107) (THF) solvent. This organometallic reagent is then reacted with the ketone precursor, 4-aza-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one. The resulting alcohol intermediate subsequently undergoes a dehydration reaction to yield the azatadine base. The final step is the salt formation with maleic acid to produce Azatadine Dimaleate.

An alternative synthetic route has also been described, starting from different precursors. gpatindia.com This method involves the reaction of Phenylacetonitrile with ethyl nicotinate (B505614) in the presence of sodium ethoxide. gpatindia.com This is followed by a series of reactions including treatment with hydrogen bromide, reaction with hydrazine, oxidation with hydrogen peroxide, and subsequent reaction with dimethyl sulfate (B86663) and sodium cyanide to form a key intermediate, 3-phenethylpyridine-2-carbonitrile. gpatindia.com This intermediate is then reacted with 1-methyl-4-piperidyl-magnesium chloride to produce a precursor that is cyclized to form the final azatadine structure. gpatindia.com Multi-step syntheses are fundamental in creating complex molecules like Azatadine, allowing for controlled and efficient construction. vapourtec.com

The synthesis of Azatadine relies on several critical precursors and the formation of specific intermediates. In the primary route described, the key precursors are 4-aza-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one and N-methyl-4-chloropiperidine . The reaction between these precursors generates the crucial intermediate alcohol, 4-aza-5-(N-methyl-4-piperidyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ol , which is then dehydrated to the azatadine base. In the alternative pathway, initial precursors include Phenylacetonitrile and ethyl nicotinate , leading to intermediates such as 3-oxo-2-phenyl-3-(pyridin-3-yl)propanenitrile and 3-phenethylpyridine-2-carbonitrile . gpatindia.com

Key Precursors and Intermediates in Azatadine Synthesis

| Compound Name | Role in Synthesis | Synthetic Route |

|---|---|---|

| 4-aza-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one | Ketone Precursor | Primary Route |

| N-methyl-4-chloropiperidine | Precursor for Grignard Reagent | Primary Route |

| 4-aza-5-(N-methyl-4-piperidyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ol | Alcohol Intermediate | Primary Route |

| Phenylacetonitrile | Starting Precursor | Alternative Route |

| Ethyl nicotinate | Starting Precursor | Alternative Route |

| 3-phenethylpyridine-2-carbonitrile | Key Intermediate | Alternative Route |

Optimizing reaction conditions is critical for maximizing the efficiency and yield of a synthesis. numberanalytics.com For the final salt formation step to create Azatadine Dimaleate, specific conditions have been identified to improve the yield. The reaction is typically carried out using hexane (B92381) as a solvent, with the mixture stirred at a controlled temperature of 25–30°C for a period of 12–24 hours. Following the reaction, recrystallization from a solvent like isopropyl ether is performed to purify the final product. This optimized process can achieve a synthetic yield of 68–72%. The careful control of parameters such as solvent choice, temperature, and reaction time is a common strategy to enhance reaction outcomes. numberanalytics.combeilstein-journals.org The goal of such optimization is often to discover robust conditions that are applicable across various scales of production. beilstein-journals.org

Optimized Conditions for Azatadine Dimaleate Salt Formation

| Parameter | Optimal Range/Value |

|---|---|

| Solvent | Hexane or ethyl acetate (B1210297) |

| Temperature | 25–30°C |

| Reaction Time | 12–24 hours |

| Reported Yield | 68–72% |

Alternative Salt Formations and Chemical Equivalents of Azatadine

The salt form of an active pharmaceutical ingredient can significantly influence its physical and chemical properties. While Azatadine is most commonly formulated as a dimaleate salt, other forms have been explored.

Azatadine Dimaleate is the dimaleate salt of the azatadine base. nih.gov It is formed by the reaction of one molecule of azatadine with two molecules of maleic acid, resulting in a 1:2 stoichiometric ratio. This is reflected in its molecular formula, C₂₀H₂₂N₂·2C₄H₄O₄. abmole.com The formation of a maleate (B1232345) salt is a common strategy in pharmaceuticals to improve the aqueous solubility and chemical stability of a compound compared to its free base form. researchgate.net

While the dimaleate salt is the most widely used form of azatadine, patent literature indicates that alternative salt forms have been considered for their potential therapeutic equivalence. These include the sulfate, succinate (B1194679), and acetate salt variants. The selection of a particular salt form is a critical step in drug development, as it can alter key properties. nih.gov For instance, sulfate and acetate are among the most common anions used for injectable dosage forms due to their potential for high aqueous solubility. nih.gov Carboxylate counterions like succinate and acetate are frequently used to modify a drug's physicochemical profile. researchgate.net The investigation into these alternative salts suggests an effort to identify the optimal form of azatadine with the most desirable characteristics for formulation and delivery.

Chemical Modifications and Derivatization Approaches

The exploration of chemical modifications and derivatization of azatadine dimaleate has been a key area of research, aiming to enhance its therapeutic profile and to understand the structural nuances that govern its interaction with biological targets. These investigations are crucial for the development of new chemical entities with improved efficacy and safety.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating the correlation between a molecule's three-dimensional structure and its biological activity. For azatadine and its analogues, SAR studies have provided significant insights into the structural features required for H1-receptor antagonism. nih.gov

Further SAR insights include:

Diaryl Substitution: The presence of two aromatic rings (the phenyl and pyridine (B92270) rings in azatadine's case) is considered essential for significant H1-receptor affinity. gpatindia.com

Terminal Nitrogen: The tertiary nature of the terminal nitrogen atom within the 1-methylpiperidylidene moiety is a crucial feature for potent antihistaminic activity. gpatindia.com

Connecting Chain: An ethylene (B1197577) chain connecting the core to the basic nitrogen often results in maximum activity. While the chain in azatadine is part of a rigid ring system, this principle from general first-generation antihistamines highlights the importance of the spatial relationship between these two key pharmacophoric elements. gpatindia.com

Research has shown that constraining the aromatic rings and the basic amine groups has a pronounced effect on the binding kinetics at the H1-receptor. acs.org Modifications to these key areas are a primary focus in the design of new derivatives.

The design and synthesis of azatadine derivatives are primarily driven by the goal of creating second and third-generation antihistamines with improved properties, such as enhanced selectivity for peripheral H1-receptors to reduce central nervous system side effects. drpress.org A prominent example of a derivative is loratadine (B1675096), which succeeded azatadine and features key structural modifications. wikipedia.org

Synthetic strategies often focus on modifying the N-substituent of the piperidine (B6355638) ring or altering the tricyclic core. For instance, replacing the N-methyl group of desloratadine (B1670295) (the major active metabolite of loratadine) with various other substituents has been explored to develop analogues with significant antihistamine activity and reduced side effects. nih.gov One study described the synthesis of N-substituted desloratadine analogues, with (1S,4S)-4-chlorocyclohexyl desloratadine emerging as a potential candidate with high activity and a good safety profile. nih.gov

The synthesis of these complex molecules involves multi-step processes. gpatindia.com A common route to loratadine, for example, starts with 2-cyano-3-methylpyridine (B185307) and proceeds through several stages, including a Ritter reaction, alkylation, hydrolysis, reduction, chlorination, and cyclization steps. researchgate.netgoogle.com Another pathway involves using 8-chloro-5,6-dihydro-11H-benzo chemicalbook.comhmdb.cacyclohepta[1,2-b]pyridin-11-one as a key intermediate, which then undergoes a Grignard reaction and condensation to yield loratadine. google.com These synthetic routes provide a versatile platform for creating a diverse range of derivatives for further biological evaluation. researchgate.net

Table 1: Selected Azatadine Derivatives and Their Modifications

| Compound | Parent Molecule | Key Modification | Therapeutic Goal | Reference |

|---|---|---|---|---|

| Loratadine | Azatadine | Replacement of pyridine ring with a chlorophenyl group and N-methyl with an ethoxycarbonyl group. | Non-sedating antihistamine. | drpress.org |

| Desloratadine | Loratadine | Removal of the ethoxycarbonyl group. | Active metabolite with improved potency. | nih.gov |

| (1S,4S)-4-chlorocyclohexyl desloratadine | Desloratadine | Replacement of the N-H with an N-(1S,4S)-4-chlorocyclohexyl group. | Potential 3rd generation antihistamine with high activity and safety. | nih.gov |

Chemical Reactivity and Intrinsic Stability Investigations of Azatadine Dimaleate

Understanding the chemical reactivity and stability of azatadine dimaleate is critical for ensuring drug product quality. Forced degradation studies under various stress conditions help to identify potential degradation pathways and products.

Oxidation is a common degradation pathway for many pharmaceutical compounds, and azatadine is susceptible to this process. selleckchem.comnih.gov The sites on the azatadine molecule that are most vulnerable to oxidation are the electron-rich nitrogen atoms (in both the piperidine and pyridine rings) and the exocyclic double bond.

Metabolic studies, which can mimic oxidative degradation, have shown that azatadine is almost completely metabolized through processes that include oxidation. selleckchem.com Key oxidative transformations include:

Hydroxylation: The formation of hydroxylated metabolites, such as 7-hydroxyazatadine and 8-hydroxyazatadine, is a major pathway. selleckchem.com

N-Demethylation: The removal of the methyl group from the piperidine nitrogen leads to the formation of N-desmethylazatadine. selleckchem.com

N-Oxide Formation: Oxidation can occur at the nitrogen atom of the piperidine ring, forming the corresponding N-oxide. This is a known degradation pathway for structurally similar compounds like raloxifene. scirp.org

Ring Opening: More extensive oxidation can lead to the opening of the tricyclic ring system, resulting in the formation of zwitterionic isomers. selleckchem.com

Forced degradation studies on related tricyclic antihistamines like rupatadine (B1662895) and azelastine (B1213491) have shown significant degradation under oxidative stress (e.g., using hydrogen peroxide), leading to the formation of various degradation products, including N-oxides. nih.govmdpi.com These studies utilize advanced analytical techniques like LC-Q/TOF-MS for the identification and characterization of the resulting products. nih.gov

Table 2: Identified Oxidative Metabolites/Degradation Products of Azatadine

| Product Name | Type of Reaction | Description | Reference |

|---|---|---|---|

| 7-Hydroxyazatadine | Hydroxylation | Addition of a hydroxyl group at the 7-position of the tricyclic system. | selleckchem.com |

| 8-Hydroxyazatadine | Hydroxylation | Addition of a hydroxyl group at the 8-position of the tricyclic system. | selleckchem.com |

| N-Desmethylazatadine | N-Demethylation | Removal of the methyl group from the piperidine nitrogen. | selleckchem.com |

| Azatadine N-oxide | N-Oxidation | Oxidation of the piperidine nitrogen to form an N-oxide. | scirp.org |

| Zwitterion Isomers | Oxidative Ring Opening | Cleavage of the tricyclic ring system. | selleckchem.com |

The exocyclic double bond connecting the piperidine ring to the tricyclic system is a potential site for reduction reactions. Catalytic hydrogenation is a standard method to achieve such a transformation. For example, a synthetic method for a loratadine impurity involves the reduction of a related compound, methylloratadine, using hydrogen gas with a palladium on carbon catalyst. chemicalbook.com This process saturates a double bond within the molecular structure. Applying similar conditions to azatadine would be expected to reduce the exocyclic double bond, yielding a dihydroazatadine derivative where the piperidyl group is attached via a single bond. The specific conditions, including the choice of catalyst, solvent, temperature, and pressure, would be crucial in controlling the reaction's outcome and selectivity.

The azatadine molecule offers several sites for substitution reactions and functional group transformations, enabling the creation of diverse analogues for SAR studies.

N-Demethylation and Re-alkylation: The N-methyl group on the piperidine ring can be removed (demethylated) and subsequently replaced with other alkyl or functionalized groups. This strategy was employed in the synthesis of desloratadine derivatives, where the piperidine nitrogen was substituted with various moieties to explore effects on activity and safety. nih.gov

Pyridine Ring Substitution: While the pyridine ring is generally less reactive towards electrophilic substitution compared to benzene, such reactions are still possible. However, a more common approach for modifying this part of the molecule involves starting the synthesis with an already substituted pyridine precursor. researchgate.netgoogle.com

Transformation of the Tricyclic Core: Synthetic routes for loratadine demonstrate the transformation of functional groups on the tricyclic system. For example, a ketone intermediate (8-chloro-5,6-dihydro-11H-benzo chemicalbook.comhmdb.cacyclohepta[1,2-b]pyridin-11-one) is a key precursor that is transformed into the final exocyclic double bond structure. researchgate.netgoogle.com This highlights how functional groups within the core can be manipulated to achieve the desired final compound.

These chemical modification strategies are integral to the ongoing effort to refine the pharmacological profile of azatadine-based compounds.

Molecular Pharmacology and Receptor Interaction Profiles of Azatadine Dimaleate

Histamine (B1213489) H1 Receptor Antagonism Mechanisms

The primary mechanism of action for azatadine (B1203903) is its interaction with the histamine H1 receptor, a member of the G-protein coupled receptor superfamily. nih.gov By antagonizing this receptor, azatadine mitigates the physiological responses initiated by histamine, a key mediator in allergic and inflammatory processes. nih.govmdpi.com

Competitive Binding Kinetics at H1-Receptor Sites

Azatadine functions as a competitive antagonist at H1-receptor sites on effector cells. drugbank.com This means it reversibly binds to the same sites as histamine but does not activate the receptor, thereby blocking histamine's ability to elicit a response. nih.gov The interaction between an antagonist and its receptor is defined by its binding kinetics, specifically the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). These values determine the binding affinity (Ki), a measure of how tightly the drug binds to the receptor, and the residence time (1/kₒff), which indicates the duration of the drug-receptor complex. nih.govacs.org

The binding kinetics of H1-receptor antagonists are commonly determined through in vitro radioligand displacement assays. nih.gov In these experiments, a radiolabeled H1 antagonist, such as [³H]mepyramine, is incubated with cell homogenates expressing the H1 receptor. The addition of an unlabeled antagonist, like azatadine, competes for binding, displacing the radioligand. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is measured and then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation. nih.gov While specific kinetic values for azatadine are not detailed in the available literature, the principles of competitive antagonism and the methods for its characterization are well-established for H1 antagonists.

Table 1: Key Parameters in Receptor Binding Kinetics

| Parameter | Definition | Significance |

|---|---|---|

| Ki (Inhibition Constant) | The concentration of a competing ligand that occupies 50% of the receptors at equilibrium. | A lower Ki value indicates a higher binding affinity of the antagonist for the receptor. |

| kₒₙ (Association Rate Constant) | The rate at which the antagonist binds to the receptor. | Reflects the speed of onset of receptor blockade. |

| kₒff (Dissociation Rate Constant) | The rate at which the antagonist unbinds from the receptor. | Influences the duration of action; a slower kₒff leads to a longer residence time. |

| Residence Time (1/kₒff) | The average duration the antagonist remains bound to the receptor. | A long residence time can correlate with a prolonged pharmacological effect. nih.gov |

Cellular and Molecular Inhibition of Histamine-Mediated Physiological Responses

Beyond simple receptor blockade, azatadine has demonstrated an ability to modulate the allergic response at a cellular level by inhibiting the release of inflammatory mediators. In vitro studies using dispersed human lung mast cells have shown that azatadine base inhibits the anti-IgE-induced release of both histamine and leukotriene C4 by 45% and 85%, respectively. nih.gov This indicates that azatadine can stabilize mast cells, preventing the degranulation process that initiates the allergic cascade. nih.govnih.gov

By antagonizing the H1 receptor, azatadine effectively blocks the downstream effects of histamine that characterize an allergic reaction. These effects include vasodilation, which leads to redness, and increased capillary permeability, which results in edema and swelling. nih.gov In a clinical trial involving nasal antigen challenges, pretreatment with azatadine significantly inhibited the elevations of histamine and kinins in nasal secretions, further demonstrating its ability to suppress the release and action of key mediators in the allergic response. nih.gov

Regulation of Calcium Entry Through Voltage-Dependent Calcium Channels

Anticholinergic Activity and Muscarinic Receptor Interactions

Many first-generation H1 antihistamines, including azatadine, possess anticholinergic properties due to their structural similarities to muscarinic antagonists. nih.gov This activity results from the blockade of muscarinic acetylcholine (B1216132) receptors.

Binding Affinity for Cholinergic Receptors

Azatadine exhibits moderate anticholinergic activity by binding to muscarinic receptors. imperfectpharmacy.in The affinity of a drug for these receptors can be quantified by its Ki or IC₅₀ value. Drugs with anticholinergic effects act as antagonists at the five subtypes of muscarinic receptors (M1-M5), though many first-generation antihistamines are nonselective. nih.gov This lack of selectivity can lead to a range of effects associated with the blockade of cholinergic transmission. nih.gov While a comprehensive binding profile of azatadine at each individual muscarinic receptor subtype is not detailed, its activity at these sites is a recognized component of its pharmacological profile.

Table 2: Reported In Vitro Anticholinergic Activity of Azatadine

| Parameter | Value | Receptor Target |

|---|

| IC₅₀ | 10 nM | Cholinergic Receptors |

Note: Data from MedchemExpress, a commercial supplier.

In Vitro Functional Assays for Anticholinergic Effects (e.g., guinea pig ileum contraction inhibition)

The anticholinergic activity of a compound is often functionally assessed using in vitro preparations, such as the isolated guinea pig ileum. nih.gov In this classic assay, the tissue is stimulated with a cholinergic agonist like acetylcholine, causing it to contract. The addition of an anticholinergic drug competitively inhibits this contraction, and the potency of the drug can be determined.

While specific data for azatadine in the guinea pig ileum assay is not available, its anticholinergic effects have been demonstrated in in vivo functional assays. In a study using conscious guinea pigs, azatadine was shown to delay the onset of dyspnea (shortness of breath) induced by aerosolized acetylcholine, providing clear evidence of its functional anticholinergic activity in a respiratory model.

Table 3: In Vivo Functional Assay of Anticholinergic Effect

| Assay | Animal Model | Agonist | Measured Effect | Result (PD₅₀) |

|---|

| Inhibition of Induced Dyspnea | Conscious Guinea Pig | Acetylcholine | Delay in onset of dyspnea | 0.739 mg/kg |

Note: Data from MedchemExpress, a commercial supplier.

Antiserotonin Activity and Serotonin (B10506) Receptor Modulation

While the broad antiserotonin activity is recognized, detailed public data on its specific binding affinities (Ki values) for various serotonin (5-HT) receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C, remains limited in readily available scientific literature. Such data would be crucial for a more precise understanding of its modulatory effects on the serotonergic system. The interaction with 5-HT2A receptors, in particular, is an area of interest, as antagonism at this receptor is a known mechanism for various therapeutic effects. fabad.org.trnih.gov

Comparative Molecular Pharmacology

The molecular pharmacology of azatadine dimaleate is best understood when compared and contrasted with other antihistamines of both its own and subsequent generations.

Differentiation from Other First-Generation Antihistamines

First-generation antihistamines are a class of drugs known for their ability to cross the blood-brain barrier, leading to central nervous system effects. nih.gov These agents are also characterized by their relatively poor receptor selectivity, often interacting with cholinergic (muscarinic), alpha-adrenergic, and serotonin receptors in addition to their primary target, the histamine H1 receptor. nih.gov

Azatadine, like its counterparts such as diphenhydramine (B27) and cyproheptadine (B85728), fits this profile. However, the degree of its antiserotonin activity, a trait it shares prominently with cyproheptadine, distinguishes it from other first-generation antihistamines like diphenhydramine, which is more recognized for its sedative and anticholinergic properties. selleckchem.comdroracle.ai The tricyclic structure of azatadine contributes to its potent antihistaminic and antiserotonergic effects. researchgate.net This contrasts with the more linear structure of agents like diphenhydramine.

| Feature | Azatadine | Diphenhydramine | Cyproheptadine |

| Primary Target | Histamine H1 Receptor | Histamine H1 Receptor | Histamine H1 Receptor |

| Other Notable Receptor Interactions | Serotonin, Cholinergic | Cholinergic, Adrenergic | Serotonin, Cholinergic |

| Key Differentiating Feature | Potent Antiserotonin Activity | Pronounced Sedative and Anticholinergic Effects | Strong Appetite-Stimulant Effect via Serotonin Blockade |

This table provides a qualitative comparison based on established pharmacological profiles.

Selectivity Profile Compared to Second-Generation H1 Antagonists

Second-generation H1 antagonists, such as loratadine (B1675096) and cetirizine (B192768), were developed to minimize the sedative and anticholinergic side effects associated with their predecessors. This was largely achieved by designing molecules with a lower propensity to cross the blood-brain barrier and a higher selectivity for the peripheral histamine H1 receptor. nih.gov

In a comparative clinical study, azatadine was found to be effective in managing symptoms of seasonal allergic rhinitis, comparable to the second-generation antihistamine loratadine. nih.gov However, the incidence of sedation was higher in the azatadine group, a finding consistent with the general properties of first-generation antihistamines. nih.gov This difference in sedation is a direct reflection of their differing selectivity profiles and ability to penetrate the central nervous system. Loratadine and other second-generation antihistamines exhibit a much lower affinity for muscarinic and other CNS receptors compared to first-generation agents. nih.govnih.gov

| Characteristic | Azatadine Dimaleate (First-Generation) | Loratadine (Second-Generation) |

| H1 Receptor Selectivity | Lower | Higher |

| CNS Penetration | High | Low |

| Anticholinergic Effects | Present | Negligible |

| Antiserotonin Effects | Present | Negligible |

| Sedation | Common | Uncommon |

This table offers a comparative overview based on pharmacological class characteristics and clinical findings. nih.govnih.gov

Quantitative Receptor Binding and Functional Assay Methodologies

The characterization of the interaction between a compound like azatadine dimaleate and its target receptors is achieved through a variety of in vitro techniques. These assays provide quantitative data on binding affinity and functional activity.

Radioligand Displacement Assays for Receptor Affinity

Radioligand displacement assays are a cornerstone in molecular pharmacology for determining the binding affinity of a compound for a specific receptor. giffordbioscience.com This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind with high affinity and specificity to the receptor of interest.

The assay is conducted by incubating a preparation of cells or tissues containing the target receptor with a fixed concentration of the radioligand. Increasing concentrations of the unlabeled test compound (in this case, azatadine) are then added. The test compound competes with the radioligand for binding to the receptor. As the concentration of the unlabeled compound increases, it displaces more of the radiolabeled ligand. The amount of radioactivity bound to the receptors is then measured, typically after separating the bound from the unbound radioligand via filtration. giffordbioscience.com

The data from these experiments are used to generate a competition curve, from which the IC50 value can be determined.

Determination of Half Maximal Inhibitory Concentration (IC50) Values

The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of receptor binding, the IC50 value represents the concentration of a competing ligand (e.g., azatadine) that is required to displace 50% of the specific binding of the radioligand. sigmaaldrich.com

A lower IC50 value indicates a higher binding affinity of the test compound for the receptor. This value is a crucial parameter in the pharmacological characterization of a drug. The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand used in the assay. researchgate.net The Ki value is an absolute measure of binding affinity and is independent of the specific assay conditions.

Preclinical Pharmacokinetics and Disposition of Azatadine Dimaleate in Non Human Systems

Absorption Studies in Animal Models

The absorption profile of a drug is a critical determinant of its therapeutic efficacy. This section explores the absorption of azatadine (B1203903) dimaleate in animal models, covering gastrointestinal, oral, and transdermal routes.

Gastrointestinal Absorption Rates

The absorption rate is a key parameter in determining the onset of a drug's pharmacological effect. It is often characterized by the absorption rate constant (ka) and the time to reach maximum plasma concentration (Tmax). Although a precise Tmax for azatadine in animal models is not documented in available literature, related second-generation antihistamines like loratadine (B1675096) show rapid absorption, with Tmax values generally occurring between 1 and 1.5 hours in humans. nih.gov

Table 1: Comparative Oral Absorption Characteristics of H1-Antihistamines

| Compound | Tmax (hours) | Species |

|---|---|---|

| Azatadine Dimaleate | Data Not Available | - |

| Loratadine | 1 - 1.5 | Human |

| Cetirizine (B192768) | ~1 | Human |

| Fexofenadine (B15129) | 2.6 | Human |

This table is for illustrative purposes to provide context with other antihistamines, as specific preclinical data for azatadine dimaleate is not available.

Oral Bioavailability Across Preclinical Species

The oral bioavailability of a drug refers to the fraction of the administered dose that reaches the systemic circulation unchanged. Specific oral bioavailability percentages for azatadine dimaleate in various preclinical species such as rats, dogs, or monkeys are not specified in publicly accessible scientific literature. However, the statement that it is "well absorbed" suggests a reasonable degree of bioavailability. drugbank.com

For context, the oral bioavailability of other antihistamines varies across species. For instance, studies on the related compound loratadine have been conducted in mice, rats, and monkeys, showing extensive metabolism which influences bioavailability. nih.govresearchgate.net The bioavailability of another antihistamine, fexofenadine, has been shown to be affected by drug transporters in rats. rsc.org Similarly, the absolute bioavailability of hydroxynorketamine has been determined to be between 42% and 58% in mice, rats, and dogs. researchgate.net These examples highlight the species-specific nature of oral bioavailability.

Table 2: Oral Bioavailability of Select Compounds in Preclinical Species

| Compound | Oral Bioavailability (%) | Species |

|---|---|---|

| Azatadine Dimaleate | Data Not Available | - |

| Hydroxynorketamine | 46-52 | Mouse |

| Hydroxynorketamine | 42 | Rat |

| Hydroxynorketamine | 58 | Dog |

| SCH 56592 | ~100 (solution), 47 (suspension) | Mouse |

| SCH 56592 | ~66 (solution), 48 (suspension) | Rat |

| SCH 56592 | 72 (solution), 37 (suspension) | Dog |

This table presents data for other compounds to illustrate the range of oral bioavailability observed in preclinical studies, as specific data for azatadine dimaleate is not available.

Transdermal Delivery System Investigations and Dermal Penetration Mechanisms

Investigations into transdermal delivery systems for azatadine have shown promise. Studies have demonstrated that azatadine can traverse human skin in amounts that are considered clinically effective. pharmaguideline.com Notably, high flux rates of azatadine across the skin have been achieved without the use of chemical penetration enhancers. pharmaguideline.comnih.gov This suggests that azatadine possesses favorable physicochemical properties for dermal penetration.

The mechanism of dermal penetration for drugs is a complex process. It primarily occurs through one of three pathways: the intercellular route (between the cells of the stratum corneum), the transcellular route (through the cells), or the transappendageal route (via hair follicles and sweat glands). researchgate.net The efficiency of penetration is influenced by factors such as the drug's molecular weight, lipophilicity (log P), and the formulation in which it is delivered. pharmaguideline.com For a drug to be delivered transdermally, it must first partition into and then diffuse through the stratum corneum, the outermost layer of the skin, which serves as the primary barrier. nih.gov The ability of azatadine to achieve significant dermal flux without enhancers suggests it has an optimal balance of lipophilicity and hydrophilicity to effectively navigate this barrier.

Distribution Profile in Animal Models

Following absorption, a drug is distributed throughout the body. This section examines the distribution characteristics of azatadine dimaleate in animal models, including its volume of distribution and plasma protein binding.

Volume of Distribution Across Species

The apparent volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug is distributed in the body's tissues versus the plasma. Specific data on the volume of distribution for azatadine dimaleate in different animal species is not available in the published literature. drugbank.com

For other H1-antihistamines, the volume of distribution can vary significantly. For example, loratadine has a large volume of distribution (119 L/kg), while cetirizine has a much lower Vd (0.4 L/kg). nih.gov A large Vd generally indicates that the drug is extensively distributed into tissues, whereas a low Vd suggests it is largely confined to the plasma and extracellular fluid. nih.gov The Vd is influenced by factors such as a drug's lipid solubility, pKa, and its binding affinity to plasma and tissue proteins. nih.gov

Table 3: Volume of Distribution for Various Antihistamines

| Compound | Volume of Distribution (L/kg) | Species |

|---|---|---|

| Azatadine Dimaleate | Data Not Available | - |

| Loratadine | 119 | Human |

| Cetirizine | 0.4 | Human |

| Fexofenadine | 5.4 - 5.8 | Human |

| Desloratadine (B1670295) | ~49 | Human |

This table provides comparative data for other antihistamines to illustrate the variability in this pharmacokinetic parameter, as specific data for azatadine dimaleate is unavailable.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin, is a key determinant of its pharmacokinetic profile, as generally only the unbound fraction of a drug is pharmacologically active. researchgate.net Information regarding the specific plasma protein binding characteristics of azatadine dimaleate in preclinical species is not publicly available. drugbank.com

In general, there can be significant species differences in plasma protein binding, which can affect the translation of pharmacokinetic and pharmacodynamic data from animals to humans. rsc.orgresearchgate.netnih.gov For many H1-antihistamines, plasma protein binding is high. nih.gov For example, the binding of desloratadine, a metabolite of loratadine, to plasma proteins is reported to be in the range of 85-89%. researchgate.net The degree of protein binding can influence a drug's volume of distribution, clearance, and potential for drug-drug interactions. researchgate.net

Blood-to-Plasma Concentration Ratios

The blood-to-plasma concentration ratio is a critical parameter in pharmacokinetics, indicating the extent of a drug's distribution into red blood cells. This ratio is influenced by factors such as the drug's lipophilicity, charge, and binding to cellular components versus plasma proteins. For azatadine, specific quantitative data on its blood-to-plasma concentration ratio in preclinical animal models is not extensively detailed in the publicly available scientific literature. However, understanding this parameter is crucial for accurately interpreting pharmacokinetic data and for the development of physiologically based pharmacokinetic (PBPK) models. Generally, a ratio greater than one suggests preferential distribution into red blood cells, while a ratio of less than one indicates that the drug is more concentrated in the plasma.

Tissue Distribution Studies in Preclinical Models

Metabolism Pathways in Non-Human Systems

The biotransformation of azatadine is a key determinant of its duration of action and the formation of potentially active or inactive metabolites. Studies in non-human systems, particularly using in vitro models, have shed light on its metabolic pathways.

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes

The metabolic stability of a compound is often first assessed using in vitro systems such as liver microsomes and hepatocytes. researchgate.netspringernature.com Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov Hepatocytes, being intact liver cells, contain both phase I and phase II enzymes and provide a more comprehensive model of hepatic metabolism. springernature.com These assays measure the rate of disappearance of the parent drug over time, providing data on its intrinsic clearance. researchgate.net

While specific quantitative data on the metabolic stability of azatadine (e.g., half-life in minutes, percentage of compound remaining after a specific incubation time) in rat or guinea pig liver microsomes and hepatocytes is not detailed in the available search results, these in vitro models are standard tools for evaluating the metabolic liabilities of drug candidates. researchgate.netspringernature.com The general approach involves incubating the compound with the liver preparation and cofactors like NADPH for CYP-mediated reactions, and then quantifying the remaining parent compound at various time points using methods like LC-MS/MS. researchgate.netresearchgate.net

Identification and Characterization of Major and Minor Metabolites (e.g., 7-hydroxyazatadine, 8-hydroxyazatadine, N-desmethylazatadine, 9-hydroxyazatadine)

Microbial transformation studies, which can often mimic mammalian metabolism, have been instrumental in identifying the metabolites of azatadine. A study utilizing the fungus Cunninghamella elegans led to the isolation and characterization of several metabolites. The biotransformation of azatadine was significant, with 95% of the parent compound being metabolized within 72 hours.

The major metabolites identified were products of aromatic hydroxylation. The two most abundant metabolites were 8-hydroxyazatadine , accounting for 50% of the biotransformed products, and 7-hydroxyazatadine , which constituted 25%. Minor metabolites were also identified, including N-desmethylazatadine , resulting from the removal of the methyl group from the piperidine (B6355638) ring, and 9-hydroxyazatadine . These metabolites were isolated and their structures confirmed using mass spectrometry and proton nuclear magnetic resonance spectroscopy.

Below is a table summarizing the identified metabolites of azatadine from the fungal biotransformation study.

| Metabolite Name | Classification | Percentage of Biotransformed Product |

| 8-hydroxyazatadine | Major | 50% |

| 7-hydroxyazatadine | Major | 25% |

| N-desmethylazatadine | Minor | Not specified |

| 9-hydroxyazatadine | Minor | Not specified |

Data derived from a study using Cunninghamella elegans.

Enzymatic Biotransformation Mechanisms (e.g., hydroxylation, demethylation, oxidative ring opening)

The identified metabolites of azatadine point towards specific enzymatic biotransformation pathways. The primary mechanisms observed are hydroxylation and N-demethylation .

Hydroxylation , the addition of a hydroxyl (-OH) group, is a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes. nih.gov In the case of azatadine, hydroxylation occurs on the aromatic rings, leading to the formation of 7-hydroxyazatadine, 8-hydroxyazatadine, and 9-hydroxyazatadine. This process increases the polarity of the molecule, facilitating its eventual excretion.

N-demethylation involves the removal of a methyl group from a nitrogen atom, also a reaction typically mediated by CYP enzymes. mdpi.com This leads to the formation of N-desmethylazatadine. While not explicitly mentioned in the context of the fungal study, oxidative ring opening is another potential biotransformation pathway for compounds with cyclic structures, although it was not a major reported pathway for azatadine in the available literature.

Interspecies Differences in Metabolic Profiles

Significant interspecies differences in drug metabolism are a well-documented phenomenon in pharmacology. nih.gov These differences can be both qualitative (formation of different metabolites) and quantitative (varying rates of formation of the same metabolites). Such variations are often due to differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 isoforms, across species. nih.gov

For azatadine, direct comparative metabolic studies across different preclinical species (e.g., rat vs. guinea pig vs. dog) are not detailed in the provided search results. However, the study using the fungus Cunninghamella elegans was conducted in part because this species is known to produce metabolites that are often identical to those formed in mammals. The identification of hydroxylated and N-demethylated metabolites in this system suggests that these are likely important pathways in mammalian species as well. It is known that the metabolism of other antihistamines, like loratadine, shows quantitative species and gender differences. nih.gov Therefore, it is reasonable to expect that the relative abundance of azatadine metabolites could differ between various non-human species used in preclinical testing.

Excretion Pathways in Non-Human Systems

The elimination of a drug and its metabolites from the body is a critical component of its pharmacokinetic profile. In non-human preclinical studies, understanding the routes and extent of excretion is essential for predicting human pharmacokinetics and assessing potential for drug accumulation. These studies typically involve administering a radiolabeled version of the drug to track its disposition.

Urinary Excretion Analysis and Metabolite Tracking

For other extensively metabolized antihistamines, urinary excretion of the parent drug is often low. nih.govnih.gov Analysis in non-human species like rats, dogs, and monkeys would involve characterizing the metabolic profile in urine to identify which biotransformation products are cleared by the kidneys. nih.gov For a compound like azatadine, which undergoes significant hepatic metabolism, one would expect to find hydroxylated and conjugated metabolites in the urine of test species.

Fecal Excretion Analysis

Fecal excretion is the major elimination route for drugs and metabolites that are not absorbed from the gut or are actively secreted into the gastrointestinal tract, often via the bile. For many hepatically cleared drugs, particularly those with high molecular weights, fecal excretion predominates over urinary excretion. nih.govnih.gov

In preclinical studies with compounds structurally related to azatadine, such as loratadine, radioactivity was primarily eliminated in the feces after oral administration to mice, rats, and monkeys. nih.govresearchgate.net This suggests that the metabolites of these tricyclic antihistamines are substantially cleared through the biliary-fecal route. A typical study in rats and dogs would involve collecting feces for several days after dosing to conduct a mass balance analysis and determine the percentage of the administered dose eliminated through this pathway. mdpi.comcidara.com

Biliary Excretion Studies

Biliary excretion is the process where drugs and their metabolites are transported from the liver into the bile, which is then released into the small intestine. This is a crucial elimination pathway for many metabolized compounds. numberanalytics.com To directly measure this, studies are often conducted in bile-duct cannulated animals, most commonly rats. This procedure allows for the direct collection of bile, preventing its entry into the intestine and subsequent reabsorption (enterohepatic circulation).

Studies on other compounds have shown that bile can be a major route of excretion, accounting for a significant percentage of an oral dose. nih.gov For example, in studies with the antihistamine fexofenadine and the cholesterol-lowering drug atorvastatin, biliary clearance was identified as a primary elimination pathway in rats. nih.govnih.govresearchgate.net Such studies are critical for understanding the role of the liver in drug clearance beyond metabolism.

Below is a representative table illustrating how data from excretion studies in different preclinical species might be presented.

Table 1: Illustrative Excretion Profile of a Radiolabeled Compound in Preclinical Species (% of Administered Dose)

| Species | Route | Urine | Feces | Bile* | Total Recovery |

|---|---|---|---|---|---|

| Rat | Oral | 14% | 70% | 73% | 95% |

| Dog | Oral | <5% | >80% | 33% | >85% |

| Monkey | Oral | 10% | 60% | N/A | 74% |

\Note: Biliary data is typically collected from separate studies in bile-duct cannulated animals. Data presented is illustrative based on findings for other hepatically cleared drugs. nih.govcidara.com*

Preclinical Pharmacokinetic Modeling

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). msdvetmanual.com This is a cornerstone of preclinical drug development, allowing for the simulation of drug behavior and the rational design of clinical studies. researchgate.net

Compartmental Modeling Approaches

Compartmental models are the most common type of PK models. They simplify the body into one or more compartments, such as a central compartment (representing blood and highly perfused tissues) and peripheral compartments (representing less well-perfused tissues). msdvetmanual.com The movement of the drug between these compartments is described by rate constants.

A two-compartment model is frequently used to describe the pharmacokinetics of drugs in preclinical species like the rat. nih.gov This model would characterize the initial distribution phase from the central to the peripheral compartment and the subsequent elimination phase from the central compartment. Analysis of plasma concentration-time data from intravenous and oral studies in animals would be used to estimate key parameters like clearance (CL), volume of distribution of the central compartment (Vc), and intercompartmental clearance (Q).

Non-Linear Mixed-Effects Modeling for Pharmacokinetic Parameters

Non-linear mixed-effects (NLME) modeling, also known as population pharmacokinetic (PopPK) modeling, is a powerful statistical approach used to analyze data from multiple individuals simultaneously. worktribe.commathworks.com This method is particularly valuable in preclinical studies where data can be sparse and variability between animals is common. nih.govsas.com

NLME models account for both fixed effects (typical population parameter values, e.g., average clearance) and random effects (inter-individual variability). worktribe.com This approach allows for a more robust characterization of the drug's pharmacokinetics and the identification of significant covariates (such as body weight or sex) that may influence drug disposition. nih.gov For instance, a PopPK analysis could pool data from various preclinical toxicology studies to build a comprehensive model of a drug's behavior across a wide range of doses in a species like the rat. nih.gov This integrated analysis provides a deeper understanding of dose-exposure relationships and sources of variability.

Allometric Scaling for Interspecies Pharmacokinetic Prediction

Allometric scaling is a mathematical tool used in pharmacology to predict pharmacokinetic parameters across different species based on their body weight. nih.gov This method is founded on the principle that many physiological and metabolic processes scale in a predictable manner with body size. The general allometric equation is expressed as:

Y = a Wb

Where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent. The exponent 'b' is particularly important as it describes the nature of the scaling relationship.

For drugs that are eliminated primarily through hepatic metabolism, as is the case for azatadine, clearance often scales with an exponent of approximately 0.75, which reflects the relationship between metabolic rate and body weight. nih.govnih.gov The volume of distribution often scales with an exponent close to 1.0.

While specific allometric scaling data for azatadine dimaleate is not available, a hypothetical application of this principle can be illustrated. To perform an allometric scaling study for azatadine, pharmacokinetic parameters would first be determined in several non-human species (e.g., mouse, rat, dog, monkey) following administration of the compound.

Hypothetical Allometric Scaling Data for a Hepatically Cleared Antihistamine

| Parameter | Mouse (0.02 kg) | Rat (0.25 kg) | Dog (10 kg) | Monkey (5 kg) | Allometric Equation |

| Clearance (CL) | 1.5 L/h/kg | 1.0 L/h/kg | 0.5 L/h/kg | 0.6 L/h/kg | CL = 1.2 * W0.75 |

| Volume of Distribution (Vd) | 5 L/kg | 4.5 L/kg | 3.0 L/kg | 3.5 L/kg | Vd = 4.0 * W1.0 |

This table is a hypothetical representation to illustrate the principles of allometric scaling and does not represent actual data for azatadine dimaleate.

By plotting the logarithm of the pharmacokinetic parameter against the logarithm of body weight for each species, a linear relationship can be established, from which the allometric equation is derived. This equation can then be used to predict the corresponding parameter in humans. However, it is crucial to acknowledge that interspecies differences in drug metabolism pathways can sometimes lead to poor predictions. For instance, if a metabolic pathway is prominent in one species but not another, allometric scaling may not be accurate.

In Vitro-In Vivo Extrapolation (IVIVE) Methodologies for Drug Disposition

In vitro-in vivo extrapolation (IVIVE) is another predictive tool that utilizes data from in vitro experiments to forecast the in vivo pharmacokinetics of a drug. This methodology is particularly useful for predicting hepatic clearance. The process typically involves incubating the drug with liver microsomes or hepatocytes from different species, including humans, to determine the intrinsic clearance (CLint) of the compound. mdpi.com

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs, including many antihistamines. mdpi.com By measuring the rate of disappearance of the parent drug in these in vitro systems, the intrinsic ability of the liver enzymes to metabolize the drug can be quantified.

The in vivo hepatic clearance (CLh) can then be predicted from the in vitro data using various models, such as the well-stirred model:

CLh = (Qh * fu * CLint) / (Qh + fu * CLint)

Where Qh is the hepatic blood flow, and fu is the fraction of unbound drug in the plasma.

Factors Influencing IVIVE Predictions for Azatadine Dimaleate

Several factors would be critical in developing an accurate IVIVE model for azatadine dimaleate:

In Vitro Intrinsic Clearance (CLint): This would be determined by incubating azatadine dimaleate with liver microsomes or hepatocytes from various species. Species differences in the expression and activity of specific CYP isoforms could lead to significant variations in CLint.

Plasma Protein Binding (fu): The extent to which a drug binds to plasma proteins influences the fraction of unbound drug available for metabolism. Azatadine, being a basic compound, would likely bind to both albumin and alpha-1-acid glycoprotein. The fraction unbound can vary significantly across species, impacting the accuracy of IVIVE predictions.

Hepatic Blood Flow (Qh): This physiological parameter is well-established for various preclinical species and humans.

Hypothetical In Vitro Data for a Tricyclic Antihistamine

| Species | Intrinsic Clearance (CLint) in Liver Microsomes (µL/min/mg protein) | Fraction Unbound in Plasma (fu) |

| Rat | 150 | 0.25 |

| Dog | 80 | 0.35 |

| Monkey | 120 | 0.30 |

| Human | 100 | 0.20 |

This table is a hypothetical representation to illustrate the parameters used in IVIVE and does not represent actual data for azatadine dimaleale.

By integrating these in vitro derived parameters into physiological models, a prediction of the in vivo hepatic clearance and other pharmacokinetic properties of azatadine dimaleate can be made. The accuracy of these predictions is a critical component of the early drug development process, helping to guide decisions on candidate selection and first-in-human dose predictions.

Preclinical Pharmacodynamics and Efficacy Modeling of Azatadine Dimaleate

In Vitro Functional Assays for Receptor Antagonism

Azatadine (B1203903) dimaleate demonstrates potent antagonistic activity at key receptors involved in allergic and inflammatory responses. Its efficacy has been characterized through various in vitro functional assays, which reveal its dual inhibitory action on histamine (B1213489) and cholinergic pathways, as well as its ability to stabilize mast cells.

Azatadine is a potent histamine H1 receptor antagonist. drugbank.comdrugbank.com Functional assays have determined its high affinity for this receptor, competing with histamine at H1 receptor sites on effector cells. drugbank.comdrugbank.com This antagonism blocks the pharmacological effects of histamine that are mediated through H1 activation, thereby mitigating the intensity of allergic reactions. drugbank.comdrugbank.com The inhibitory concentration (IC50) value quantifies this activity, indicating the concentration of azatadine required to inhibit 50% of the histamine response.

| Compound | Assay Target | IC50 Value | Reference |

|---|---|---|---|

| Azatadine | Histamine H1 Receptor | 6.5 nM | selleckchem.commedchemexpress.com |

In addition to its antihistaminic properties, azatadine also functions as a cholinergic inhibitor. selleckchem.commedchemexpress.com It exhibits antagonistic effects at muscarinic acetylcholine (B1216132) receptors, which play a role in processes such as bronchoconstriction. selleckchem.commedchemexpress.comnih.gov Functional assays have quantified its inhibitory potency against cholinergic activity.

| Compound | Assay Target | IC50 Value | Reference |

|---|---|---|---|

| Azatadine | Muscarinic Acetylcholine Receptor | 10 nM | selleckchem.commedchemexpress.com |

A key aspect of azatadine's preclinical profile is its ability to inhibit the release of inflammatory mediators from mast cells. In vitro experiments using dispersed human lung mast cells have shown that azatadine base can significantly inhibit the anti-IgE-induced release of key substances involved in allergic reactions. nih.gov This demonstrates a mast cell-stabilizing effect beyond simple receptor antagonism. Specifically, azatadine was found to inhibit the release of both histamine and leukotriene C4 following an IgE-mediated stimulus. nih.gov

| Mediator | Cell Type | Stimulus | Inhibition (%) | Reference |

|---|---|---|---|---|

| Histamine | Human Lung Mast Cells | anti-IgE | 45% | nih.gov |

| Leukotriene C4 | Human Lung Mast Cells | anti-IgE | 85% | nih.gov |

Animal Models for Allergic and Inflammatory Responses

The anti-allergic and anti-inflammatory efficacy of azatadine has been further substantiated in preclinical animal models. These studies, particularly in guinea pigs, provide in vivo evidence of its ability to counteract the physiological effects of key mediators like histamine and acetylcholine.

In conscious guinea pigs, azatadine has shown significant protective effects against histamine-induced respiratory distress. selleckchem.commedchemexpress.com It effectively delays the onset of dyspnea (difficulty breathing) caused by aerosolized histamine, a standard model for evaluating antihistaminic activity in the airways. selleckchem.commedchemexpress.com Furthermore, oral administration of azatadine protects against lethal doses of intravenously injected histamine, highlighting its systemic potency. selleckchem.commedchemexpress.com The protective dose (PD50) measures the dose required to protect 50% of the animals from the induced effect.

| Animal Model | Challenge | Effect Measured | PD50 Value (oral) | Reference |

|---|---|---|---|---|

| Conscious Guinea Pig | Aerosolized Histamine | Delay of Dyspnea | 0.01 mg/kg | selleckchem.commedchemexpress.com |

| Conscious Guinea Pig | Intravenous Histamine | Protection from Death | 0.009 mg/kg | selleckchem.commedchemexpress.com |

Consistent with its in vitro anticholinergic activity, azatadine also demonstrates efficacy in animal models of acetylcholine-induced bronchoconstriction. selleckchem.commedchemexpress.com In conscious guinea pigs, it delays the onset of dyspnea triggered by aerosolized acetylcholine, confirming that its mechanism of action involves the antagonism of muscarinic receptors in the airways in an in vivo setting. selleckchem.commedchemexpress.com

| Animal Model | Challenge | Effect Measured | PD50 Value (oral) | Reference |

|---|---|---|---|---|

| Conscious Guinea Pig | Aerosolized Acetylcholine | Delay of Dyspnea | 0.739 mg/kg | selleckchem.commedchemexpress.com |

Serotonin-Induced Dyspnea Models (e.g., conscious guinea pig)

In models of serotonin-induced dyspnea in conscious guinea pigs, azatadine has demonstrated protective effects. When administered orally, azatadine delays the onset of dyspnea induced by aerosolized serotonin (B10506), with a reported median Protective Dose (PD50) of 0.86 mg/kg. Current time information in Préfecture de Kouroussa, GN. This indicates its ability to counteract the bronchoconstrictor effects of serotonin in the airways.

Histamine-Induced Lethality Protection Models (e.g., guinea pig, mice)

Azatadine exhibits potent protective activity against histamine-induced lethality in animal models. In conscious guinea pigs, the oral PD50 for protection against death induced by intravenous histamine is 0.009 mg/kg. Current time information in Préfecture de Kouroussa, GN. In mice, the oral PD50 for the same challenge is 0.22 mg/kg, highlighting the compound's significant antihistaminic effects in vivo. Current time information in Préfecture de Kouroussa, GN.

Allergen-Induced Anaphylaxis Models (e.g., mouse)

In models of allergen-induced anaphylaxis, azatadine has shown efficacy in preventing systemic reactions. Studies in mouse models of anaphylactic shock have determined a 50% protective dose (PD50) of 0.019 mg/kg. Current time information in Préfecture de Kouroussa, GN. In guinea pigs, the PD50 for preventing anaphylactic shock is 0.024 mg/kg. Current time information in Préfecture de Kouroussa, GN. These findings underscore the compound's potential in mitigating severe allergic responses.

Spasmolytic Activity in Isolated Organ Preparations (e.g., guinea pig lungs)

The spasmolytic activity of azatadine has been evaluated in isolated organ preparations. In studies using isolated guinea pig ileum, azatadine has been shown to inhibit contractions induced by various spasmogens. The half maximal inhibitory concentration (IC50) for histamine-induced contractions is 6.5 nM, and for acetylcholine-induced contractions, it is 10 nM. Current time information in Préfecture de Kouroussa, GN. While specific dose-response data for isolated guinea pig lung preparations are not extensively detailed in the reviewed literature, the potent antihistaminic and anticholinergic effects observed in other tissues are indicative of its spasmolytic potential in the airways. The methodology for such an assay typically involves mounting strips of guinea pig lung parenchyma in an organ bath and measuring the isometric contractile response to a spasmogen in the presence of varying concentrations of the antagonist. researchgate.net

Preclinical Pharmacodynamic Modeling and Dose-Response Analysis

The characterization of azatadine's pharmacodynamic effects relies on robust modeling and statistical analysis of dose-response data.

Non-Linear Regression for Half Maximal Effective Concentration (EC50) and IC50 Calculation

To determine the potency of a compound like azatadine, the half maximal effective concentration (EC50) for agonists or the half maximal inhibitory concentration (IC50) for antagonists is calculated. This is typically achieved by fitting dose-response data to a non-linear regression model, often a sigmoidal curve (four-parameter logistic equation). drugbank.comnih.govnih.govstatisticsbyjim.com This model relates the drug concentration to the observed biological response. The IC50 value represents the concentration of the drug that is required to inhibit a biological response by 50%. For azatadine, reported IC50 values include 6.5 nM for histamine receptor inhibition and 10 nM for cholinergic receptor inhibition. Current time information in Préfecture de Kouroussa, GN.

Table 1: In Vitro Inhibitory Activity of Azatadine Dimaleate

| Target | Model System | IC50 (nM) |

|---|---|---|

| Histamine Receptor | Isolated Guinea Pig Ileum | 6.5 Current time information in Préfecture de Kouroussa, GN. |

Advanced Analytical Methodologies for Azatadine Dimaleate

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For Azatadine (B1203903) dimaleate, various chromatographic methods have been developed to meet the stringent requirements of regulatory bodies.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary and widely accepted method for determining the purity of Azatadine dimaleate. This technique offers high resolution and sensitivity, making it ideal for separating the main compound from potential impurities.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a reversed-phase separation of azatadine can be achieved on a µBondapak CN column (300 x 3.9 mm I.D.). nih.gov Following extraction, the compound can be quantitatively determined using UV detection at a wavelength of 214 nm. nih.gov Another standard method utilizes UV detection at 254 nm, which is considered a gold standard for purity assessment, often enforcing a purity threshold greater than 98.5%. The detector response, measured as the peak area ratio, has been shown to be linear for azatadine over a concentration range of 10 to 2500 ng/ml. nih.gov

Table 1: Example HPLC Parameters for Azatadine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | µBondapak CN (300 x 3.9 mm I.D.) or Intersil ODS C18 (25 cm x 4.6 mm) | nih.govresearchgate.net |

| Detection | UV at 214 nm or 254 nm | nih.govresearchgate.net |

| Purity Threshold | >98.5% | |

| Linear Range | 10 - 2500 ng/ml | nih.gov |

| Internal Standard | 8-chloroazatadine | nih.gov |

This method is precise and accurate for the determination of the drug in pharmaceutical formulations and has been adapted for analyzing the unchanged drug in human urine. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

For the quantification of Azatadine in biological matrices such as human plasma, where concentrations are typically very low, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. nih.govresearchgate.net

A validated LC-MS/MS method for azatadine in human plasma involves sample extraction, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.net Analytes are often extracted from plasma using liquid-liquid extraction with a solvent like ethyl acetate (B1210297). nih.gov Loratadine (B1675096) is frequently used as an internal standard (IS) to ensure accuracy. nih.govresearchgate.net

The chromatographic separation is typically performed on a C18 column, such as an Agilent TC-C18 (4.6 mm × 150 mm, 5 µm). nih.govresearchgate.net The mobile phase often consists of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724). nih.govresearchgate.net Detection is achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov Quantification is performed via multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions. For azatadine, the characteristic transition is m/z 291.3 → 248.2. nih.govresearchgate.net

This method is highly sensitive, with a lower limit of quantitation (LLOQ) reported to be as low as 0.05 ng/mL. nih.govresearchgate.net The method demonstrates good precision, with intra-day and inter-day relative standard deviations (RSD) between 8.93% and 11.57%, and high accuracy, with values ranging from 96.83% to 105.07% of the nominal concentrations. nih.govresearchgate.net

Table 2: Key Parameters for LC-MS/MS Bioanalytical Method for Azatadine

| Parameter | Specification | Source |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |

| Sample Matrix | Human Plasma | nih.govresearchgate.net |

| Extraction | Liquid-Liquid Extraction (Ethyl Acetate) | nih.gov |

| Column | Agilent TC-C18 (4.6 mm × 150 mm, 5 µm) | nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| MRM Transition | m/z 291.3 → 248.2 | nih.govresearchgate.net |

| Internal Standard | Loratadine (m/z 383.3 → 337.3) | nih.govresearchgate.net |

| LLOQ | 0.05 ng/mL | nih.govresearchgate.net |

| Run Time | 5 minutes | nih.govresearchgate.net |

Gas Chromatography (GC) and Related Separation Techniques

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of tricyclic compounds like azatadine, particularly when coupled with a mass spectrometer (GC-MS). mdpi.comencyclopedia.pub While HPLC is more common for routine pharmaceutical analysis of azatadine, GC-MS serves as a valuable tool, especially in forensic toxicology and for analyzing complex biological samples. nih.gov

For the analysis of antihistamines, sample preparation often involves solid-phase extraction (SPE) to isolate the compounds from the biological matrix. nih.gov The separation is then carried out on a capillary column, such as a DB-1MS. nih.gov The separated compounds are detected by a mass spectrometer, which provides high sensitivity and structural information for definitive identification. mdpi.com The combination of GC's high-resolution separation with MS's sensitive detection allows for the development of robust and accurate methods. encyclopedia.pub

Spectroscopic and Other Advanced Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of Azatadine dimaleate and for identifying potential impurities.

Impurity Profiling and Identification of Chemical Byproducts

Impurity profiling is a critical aspect of quality control for any API. In the synthesis of Azatadine dimaleale, several process-related impurities and degradation products can arise. The identification and control of these byproducts are essential to ensure the safety and purity of the final product. HPLC and LC-MS are the primary techniques used for this purpose.

Key byproducts identified in Azatadine dimaleate impurity profiles include:

Unreacted ketone precursor (Impurity A) : This impurity arises from an incomplete reaction during one of the synthesis steps. Its presence is typically limited to not more than 0.2%.

Dimerization product (Impurity B) : Side reactions, particularly at elevated temperatures, can lead to the formation of dimers of the azatadine molecule. The limit for this impurity is generally set at ≤0.1%.

Maleic acid adduct (Impurity C) : This byproduct can form during the salt formation step with maleic acid. Its limit is typically controlled to ≤0.3%.

Table 3: Common Process-Related Impurities in Azatadine Dimaleate

| Impurity Name | Common Designation | Typical Limit | Source |

|---|---|---|---|

| Unreacted ketone precursor | Impurity A | ≤0.2% | |

| Dimerization product | Impurity B | ≤0.1% |

UV Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of Azatadine dimaleate in bulk or in simple formulations. The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance, according to the Beer-Lambert law.

For quantitative determination, a solution of Azatadine dimaleate is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). As established in HPLC-UV methods, Azatadine shows significant absorbance at wavelengths such as 214 nm and 254 nm, which can be utilized for spectrophotometric analysis. nih.gov While not as specific as chromatographic methods, UV spectrophotometry is a valuable tool for routine quality control checks where the identity of the compound is already confirmed and interfering substances are absent.

Flow-Injection Chemiluminescence (FI-CL)

Flow-Injection Chemiluminescence (FI-CL) is a highly sensitive and rapid analytical technique suitable for the determination of trace amounts of pharmaceuticals. nih.govnih.gov The method is based on the detection of light emitted from a chemical reaction involving the analyte. nih.gov In a typical FI-CL system, a sample is injected into a continuously flowing carrier stream, which then merges with a stream of reagents. This mixture passes through a detection cell positioned in front of a photomultiplier tube, which measures the intensity of the emitted light. nih.gov